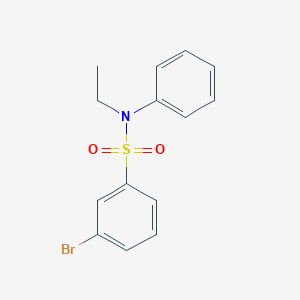![molecular formula C17H14F3NO3 B261795 Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate, also known as TFMB-Et, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease.
In material science, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been used as a building block for the synthesis of organic semiconductors and polymers. Its unique chemical structure and properties make it a promising candidate for the development of high-performance materials for electronic devices.
In organic synthesis, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been used as a reagent for the synthesis of various organic compounds, including benzamides, benzimidazoles, and benzoxazoles. Its ease of synthesis and availability make it a useful building block for the preparation of complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In animal models, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate has several advantages for use in lab experiments, including its ease of synthesis, availability, and unique chemical structure. However, it also has some limitations, such as its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate, including:
1. Investigation of its potential as a drug candidate for the treatment of cancer and Alzheimer's disease.
2. Development of new synthetic methods for the preparation of Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate and its derivatives.
3. Study of its mechanism of action and identification of its molecular targets.
4. Exploration of its potential applications in material science, including the development of high-performance organic semiconductors and polymers.
5. Investigation of its toxicity and safety profile in animal models and humans.
In conclusion, Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate is a chemical compound with significant potential for use in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. Its unique chemical structure and properties make it a promising candidate for the development of new drugs, materials, and organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate involves the reaction of 4-trifluoromethylbenzoic acid with ethyl 3-aminobenzoate in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate as a white solid with a melting point of 98-100°C.
properties
Product Name |
Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate |
|---|---|
Molecular Formula |
C17H14F3NO3 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
ethyl 3-[[4-(trifluoromethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H14F3NO3/c1-2-24-16(23)12-4-3-5-14(10-12)21-15(22)11-6-8-13(9-7-11)17(18,19)20/h3-10H,2H2,1H3,(H,21,22) |
InChI Key |
MNVXDNAWGANLIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)





![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)




